

(S)-Butyl 2-aminopropanoate molecular structure visualization

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Compound of Interest

Compound Name: (S)-Butyl 2-aminopropanoate

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A Technical Guide to (S)-Butyl 2-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

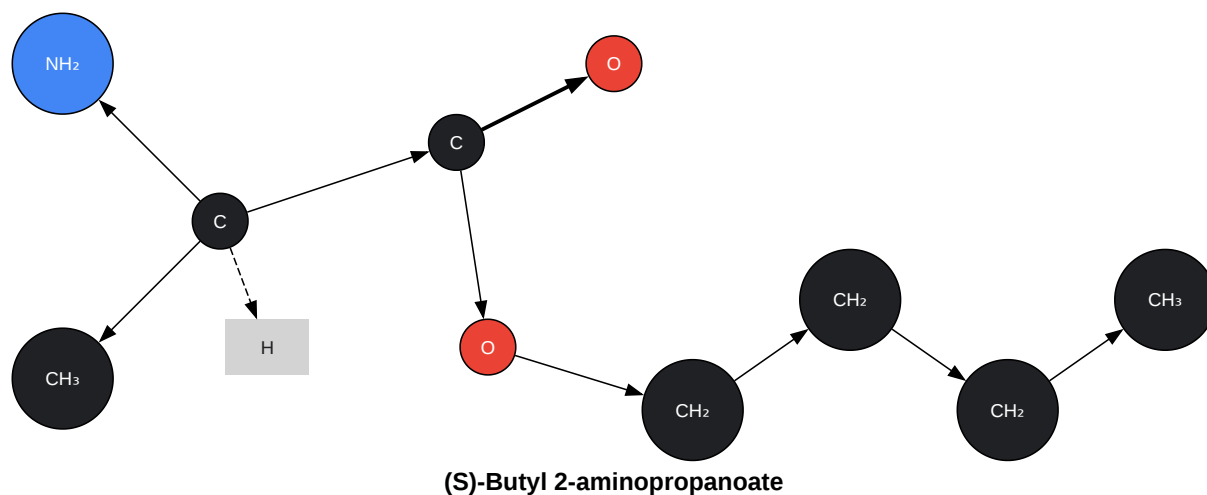
This document provides a detailed overview of **(S)-Butyl 2-aminopropanoate**, also known as L-Alanine butyl ester. It covers its chemical structure, physicochemical properties, a representative synthetic protocol, and its primary applications in research and development.

Molecular Structure and Chemical Identity

(S)-Butyl 2-aminopropanoate is the ester formed from the natural amino acid L-alanine and butanol. The "(S)" designation refers to the stereochemistry at the alpha-carbon, which is inherited from L-alanine.

The structure consists of a central chiral carbon atom bonded to an amino group (-NH₂), a methyl group (-CH₃), a hydrogen atom, and a carbonyl group that is part of a butyl ester (-C(=O)O(CH₂)₃CH₃).

The following diagram illustrates the atomic connectivity and stereochemistry of the molecule.



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Figure 1. 2D graph-based representation of **(S)-Butyl 2-aminopropanoate**.

Physicochemical and Spectroscopic Data

Quantitative data for **(S)-Butyl 2-aminopropanoate** and its common hydrochloride salt are summarized below. These properties are crucial for experimental design, including reaction setup, purification, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	PubChem[1][2]
Molecular Weight	145.20 g/mol	PubChem[1][2]
CAS Number	2885-02-1	Santa Cruz Biotechnology[3]
SMILES	CCCCOC(=O)--INVALID-LINK--N	BLD Pharm[4]
HCl Salt MW	181.66 g/mol	BLD Pharm[5]
HCl Salt CAS	81305-85-3	BLD Pharm[5]
Storage Temperature	2-8°C, Inert Atmosphere	MySkinRecipes, BLD Pharm[4][6]

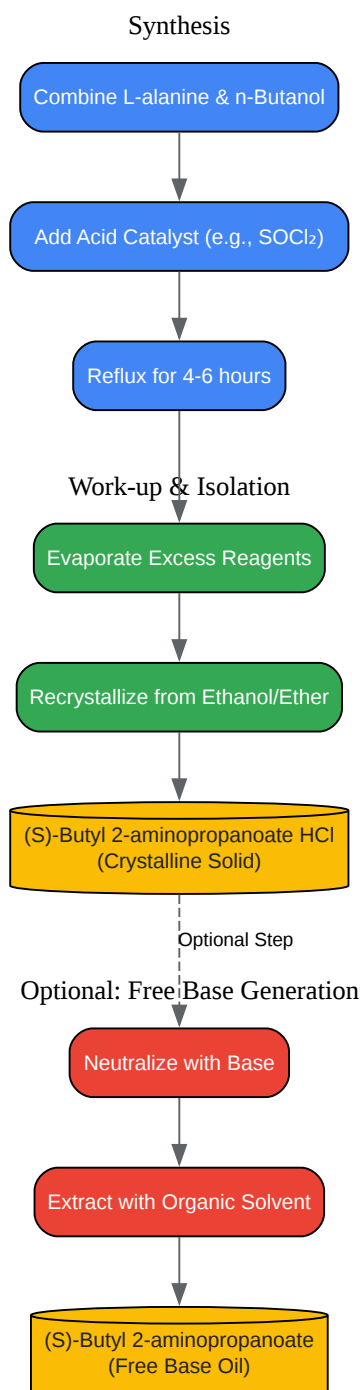
Note: Spectroscopic data such as ^1H NMR, ^{13}C NMR, and MS are available through specialized databases like ChemicalBook for detailed structural confirmation.^[7]

Experimental Protocols

(S)-Butyl 2-aminopropanoate is typically synthesized via Fischer esterification of L-alanine with butanol, catalyzed by a strong acid. The resulting ester is often isolated as its hydrochloride salt to improve stability and handling.

This protocol is a generalized procedure based on standard methods for amino acid esterification.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-alanine (1.0 eq) and n-butanol (10-20 eq, serving as both reactant and solvent).
- **Acid Catalysis:** Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl_2 , 1.2 eq) or bubble anhydrous hydrogen chloride (HCl) gas through the mixture until saturation. This in-situ generation of the acid catalyst is a common and effective method.
- **Reaction:** Heat the mixture to reflux (approx. $80\text{-}90^\circ\text{C}$) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-alanine is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Evaporate the excess butanol and volatile reagents under reduced pressure.
- **Isolation:** The crude product, **(S)-Butyl 2-aminopropanoate** hydrochloride, is often a viscous oil or a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a white crystalline solid.
- **Neutralization (Optional):** To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base like sodium bicarbonate or triethylamine, followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent drying and evaporation.^[8]



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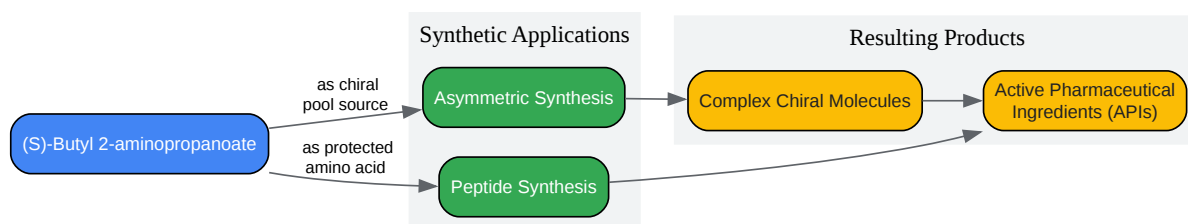
Figure 2. General workflow for the synthesis and isolation of **(S)-Butyl 2-aminopropanoate**.

Core Applications in Drug Development and Research

(S)-Butyl 2-aminopropanoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block and intermediate in organic synthesis.

- **Peptide Synthesis:** The ester group protects the carboxylic acid of alanine, allowing its amino group to be coupled with another amino acid. This makes it a fundamental component in the stepwise construction of peptides.[9][10]
- **Chiral Building Block:** It is used in asymmetric synthesis to introduce a specific stereocenter into a target molecule. This is vital for producing enantiomerically pure drugs, where often only one enantiomer has the desired therapeutic effect.[6][10]
- **Pharmaceutical Intermediates:** The compound is a key starting material for more complex APIs, particularly those used in central nervous system and cardiovascular drugs.[6][9] Its ester functionality can improve the metabolic stability and absorption of the final drug product.[6]

No specific signaling pathways are directly associated with **(S)-Butyl 2-aminopropanoate** itself; its relevance lies in its role as a precursor to biologically active molecules. Its logical fate in a biological system would be rapid hydrolysis by esterase enzymes back to L-alanine and butanol.



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Figure 3. Role of **(S)-Butyl 2-aminopropanoate** as a synthetic intermediate.

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